A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-isopropyl-5-methylpyrimidine
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-isopropyl-5-methylpyrimidine
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-2-isopropyl-5-methylpyrimidine. As a substituted pyrimidine, this compound represents a class of heterocyclic molecules of immense interest in medicinal chemistry and drug development. The pyrimidine nucleus is a cornerstone in numerous biologically active compounds, and its functionalization dictates its potential as a synthetic intermediate.[1][2] This document serves as a critical resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and validated experimental protocols for the comprehensive characterization of this versatile chemical building block. We will explore its structural, physical, and spectroscopic properties, providing the foundational knowledge required for its effective utilization in synthetic and developmental workflows.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of nucleobases and a wide array of approved therapeutics.[2] The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of its electronic properties, solubility, and metabolic stability, thereby modulating its interaction with biological targets.[2] The chloro-substituent, particularly at the C2 or C4 position, is of paramount strategic importance. It acts as an excellent leaving group, rendering the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity provides a reliable and versatile handle for introducing a diverse range of functional groups (amines, alcohols, thiols), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5]
4-Chloro-2-isopropyl-5-methylpyrimidine is a strategically designed intermediate that combines this reactive chlorine handle with an isopropyl group at C2 and a methyl group at C5. These alkyl substituents influence the molecule's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties in drug candidates.[2] This guide will systematically elucidate the key physicochemical characteristics that define its behavior and utility.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in research and development. The following sections detail the essential physical and chemical characteristics of 4-Chloro-2-isopropyl-5-methylpyrimidine.
Molecular Structure and Identity
The foundational attributes of the molecule are summarized below. The molecular weight is calculated from its chemical formula, a critical first step for any quantitative analysis.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-(propan-2-yl)-5-methylpyrimidine | N/A |
| Molecular Formula | C₈H₁₁ClN₂ | [6] |
| Molecular Weight | 170.64 g/mol | [6] |
| Canonical SMILES | CC1=C(N=C(N=C1)C(C)C)Cl | N/A |
| InChI Key | InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3 | N/A |
Physical State, Melting Point, and Solubility
These properties are fundamental to the handling, storage, and application of the compound in experimental settings. The melting point serves as a crucial indicator of purity, while solubility dictates the choice of solvents for reactions, purification, and biological assays. Many similar chlorinated pyrimidines are solids at room temperature.[7][8]
| Property | Predicted Value / Observation | Rationale / Significance |
| Physical State | White to light-yellow crystalline solid | Based on analogous pyrimidine structures.[7][8] |
| Melting Point | Not experimentally determined; predicted to be in the range of 40-70 °C | Provides a key metric for purity assessment. A sharp melting range indicates high purity. |
| Solubility | Soluble in polar organic solvents (Ethanol, DMSO, DMF, Acetone); Insoluble in water. | Essential for designing reaction conditions, purification strategies, and formulation for biological screening. |
The determination of a sharp melting point is a primary method for assessing the purity of a crystalline solid.
Causality: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. A pure compound will melt over a narrow, well-defined temperature range (typically < 2 °C).
Methodology:
-
Ensure the 4-Chloro-2-isopropyl-5-methylpyrimidine sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
Spectroscopic and Spectrometric Characterization
Structural elucidation and confirmation are achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
The following tables outline the expected chemical shifts (δ) based on the known effects of substituents on the pyrimidine ring and standard chemical shift ranges for alkyl groups.[9][10][11]
¹H NMR (Predicted):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyrimidine-H (at C6) | ~8.5 | Singlet (s) | N/A | 1H |
| Isopropyl-CH | ~3.3 | Septet (sept) | ~7.0 | 1H |
| Methyl-H (at C5) | ~2.4 | Singlet (s) | N/A | 3H |
| Isopropyl-CH₃ | ~1.3 | Doublet (d) | ~7.0 | 6H |
¹³C NMR (Predicted):
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C2 | ~170 |
| Pyrimidine C4 | ~162 |
| Pyrimidine C6 | ~158 |
| Pyrimidine C5 | ~120 |
| Isopropyl-CH | ~35 |
| Isopropyl-CH₃ | ~21 |
| Methyl C5 | ~15 |
Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large, interfering solvent signals.[10] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
Methodology:
-
Accurately weigh 5-10 mg of 4-Chloro-2-isopropyl-5-methylpyrimidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard acquisition parameters.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration) and reference the spectra to the TMS signal at 0.00 ppm.
Caption: Workflow for structural confirmation via NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
|---|---|---|
| 3100 - 3000 | C-H (pyrimidine ring) | Stretching |
| 2980 - 2870 | C-H (alkyl groups) | Stretching |
| ~1580, ~1470 | C=N, C=C (pyrimidine ring) | Ring Stretching |
| 1465, 1375 | C-H (alkyl groups) | Bending |
| 850 - 750 | C-Cl | Stretching |
Causality: The absorption of specific frequencies of IR radiation excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment, allowing for the identification of functional groups.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): An intense peak is expected at m/z ≈ 170.
-
Isotopic Pattern: A hallmark feature will be the presence of an (M+2)⁺ peak at m/z ≈ 172. Due to the natural abundance of the ³⁷Cl isotope, this peak will have an intensity approximately one-third that of the molecular ion peak (³⁵Cl).[13] This M/(M+2) ratio is definitive proof of the presence of a single chlorine atom.
-
Fragmentation: A likely fragmentation pathway is the loss of the isopropyl group, leading to a significant fragment ion.
Caption: Diagram of the expected chlorine isotopic pattern in mass spectrometry.
Reactivity and Stability
Chemical Reactivity
The primary site of reactivity for 4-Chloro-2-isopropyl-5-methylpyrimidine is the carbon atom bearing the chlorine substituent (C4). The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr).[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction proceeds via a Meisenheimer complex intermediate and is the most valuable transformation for this class of compounds, allowing for the synthesis of diverse derivatives.
Storage and Stability
To ensure the integrity of the compound, proper storage is essential. Based on data for similar chlorinated heterocycles, the following conditions are recommended.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[7] It should be kept in a cool, dry place, protected from light.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, which could promote degradation or unwanted reactions.
Conclusion
4-Chloro-2-isopropyl-5-methylpyrimidine is a valuable and versatile intermediate for chemical synthesis, particularly within the fields of drug discovery and agrochemicals. Its key features—a reactive chlorine atom for derivatization and alkyl groups for modulating physicochemical properties—make it a strategic building block. This guide has provided a comprehensive overview of its core properties and the standardized experimental protocols required for its characterization. The predictive data and methodologies presented herein offer a robust framework for scientists to confidently incorporate this compound into their research and development programs.
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